4,5-Dihydrothiophene-2-carboxylic acid
Description
Significance of Sulfur-Containing Heterocycles in Organic Synthesis and Chemical Biology
Sulfur-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring has been replaced by a sulfur atom. fiveable.me These structures are of paramount importance in organic chemistry and chemical biology due to their unique chemical properties and diverse biological activities. fiveable.meresearchgate.net Their presence is notable in essential biomolecules, including certain vitamins and antibiotics. fiveable.me
In the realm of medicinal chemistry, sulfur-heterocycles are recognized as "privileged pharmacophores," meaning their structural framework is recurrent in a wide range of biologically active compounds and approved drugs. nih.gov They are integral to pharmaceuticals with applications as anticancer, antiviral, antimicrobial, antidiabetic, and anti-inflammatory agents. researchgate.netbookpi.org The inclusion of a sulfur atom within a heterocyclic ring can significantly alter a molecule's physicochemical properties, such as its electron distribution, stability, and reactivity, which in turn can enhance its interaction with biological targets and improve its pharmacokinetic profile. fiveable.menih.govopenmedicinalchemistryjournal.com
From a synthetic perspective, these heterocycles serve as versatile building blocks for constructing more complex molecules. fiveable.me Their unique reactivity allows chemists to devise efficient synthetic routes for a variety of target compounds. fiveable.me
General Overview of Dihydrothiophene Ring Systems in Research
Dihydrothiophenes are partially saturated derivatives of the aromatic compound thiophene (B33073). This class of compounds has garnered interest in various research fields, from materials science to medicinal chemistry. The reduced saturation compared to the fully aromatic thiophene ring imparts different conformational and electronic properties, opening up distinct avenues for chemical modification and application.
In materials science, polymers incorporating thiophene and its derivatives are studied for their electronic properties, making them suitable for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govmdpi.com The degree of saturation and substitution on the thiophene ring can be tuned to control the polymer's conjugation length and, consequently, its optoelectronic characteristics. mdpi.com
Synthetic chemists continue to develop novel methods for the efficient construction of dihydrothiophene rings, often focusing on strategies that allow for a high degree of functionalization and stereochemical control. acs.org These methods are crucial for accessing new derivatives for further investigation.
Positioning of 4,5-Dihydrothiophene-2-carboxylic Acid within Dihydrothiophene Research
This compound is a specific derivative within the broader class of dihydrothiophenes. Its structure features the dihydrothiophene core functionalized with a carboxylic acid group at the 2-position. The carboxylic acid group is a key functional handle, as it can be readily modified to form esters, amides, and other derivatives, making the compound a valuable intermediate in organic synthesis. wiley-vch.de The introduction of a carboxylic acid can also influence the molecule's solubility and its ability to interact with biological systems through hydrogen bonding. wiley-vch.de
Research on closely related structures, such as 4-Amino-4,5-dihydrothiophene-2-carboxylic acid, highlights the utility of this scaffold in designing enzyme inhibitors. acs.org The synthesis of such molecules often involves multi-step sequences where the dihydrothiophene ring is constructed and subsequently modified. The carboxylic acid moiety is often a central feature for these synthetic strategies and biological interactions.
The history of this chemical family begins with its aromatic parent, thiophene. Thiophene was famously discovered in 1882 by Viktor Meyer as an impurity in benzene (B151609) derived from coal tar. wikipedia.orgderpharmachemica.comresearchgate.net Meyer isolated the compound after observing that the blue dye formation in the isatin (B1672199) test, previously thought to be a characteristic reaction of benzene, was actually due to this sulfur-containing contaminant. wikipedia.orgresearchgate.net
Following its discovery, chemists developed numerous methods for synthesizing the thiophene ring. Classical methods, which are still relevant today, include the Paal-Knorr thiophene synthesis, where a 1,4-dicarbonyl compound reacts with a sulfuring agent like phosphorus pentasulfide. derpharmachemica.comresearchgate.net Other foundational methods include the Volhard–Erdmann cyclization and the Gewald reaction. wikipedia.orgrroij.com The development of synthetic routes to the fully aromatic thiophenes paved the way for the exploration of their partially saturated dihydrothiophene and fully saturated tetrahydrothiophene (B86538) analogues, expanding the chemical space and potential applications of these sulfur heterocycles.
Compound Information
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydrothiophene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2S/c6-5(7)4-2-1-3-8-4/h2H,1,3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEQQGAEXCVOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86610-33-5 | |
| Record name | 4,5-dihydrothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4,5 Dihydrothiophene 2 Carboxylic Acid and Its Analogues
Established Synthetic Routes to Dihydrothiophene Carboxylic Acids
Established synthetic strategies for dihydrothiophene carboxylic acids often employ classical cyclization and reduction reactions. These methods provide reliable access to the core structure, albeit sometimes with limitations in substrate scope or stereocontrol.
Dieckmann Cyclization Approaches
The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a powerful tool for the formation of five- and six-membered rings. researchgate.netorganic-chemistry.org This reaction has been effectively applied to the synthesis of dihydrothiophene derivatives. A key example is the synthesis of 4-amino-4,5-dihydrothiophene-2-carboxylic acid, where the Dieckmann cyclization of (R,S)-N-(tert-butoxycarbonyl)-S-(carbethoxymethyl)cysteine, ethyl ester serves as a crucial step. harvard.edu The reaction, typically promoted by a base such as sodium ethoxide, proceeds through the formation of an enolate which then undergoes an intramolecular nucleophilic attack to form a cyclic β-keto ester. researchgate.netharvard.edu This intermediate can then be further manipulated to introduce desired functionalities and to afford the final dihydrothiophene carboxylic acid. harvard.edu
The general mechanism for the Dieckmann cyclization involves the deprotonation of an α-carbon to an ester, followed by an intramolecular nucleophilic acyl substitution. organic-chemistry.org The resulting cyclic β-keto ester is often deprotonated by the alkoxide base, driving the reaction to completion. Subsequent acidic workup reprotonates the molecule to yield the final cyclized product. organic-chemistry.org
Table 1: Key Features of Dieckmann Cyclization for Dihydrothiophene Synthesis
| Feature | Description | Reference |
| Reaction Type | Intramolecular Claisen condensation | researchgate.net |
| Starting Material | Diester with a sulfur-containing backbone | harvard.edu |
| Key Intermediate | Cyclic β-keto ester | organic-chemistry.orgharvard.edu |
| Base | Typically sodium ethoxide or other alkoxides | harvard.edu |
| Ring Size | Effective for forming 5- and 6-membered rings | researchgate.net |
Lithium/Ammonia Reduction of Thiophenecarboxylic Acids
The reduction of aromatic systems using dissolving metals in liquid ammonia, known as the Birch reduction, is a cornerstone of synthetic organic chemistry for accessing partially saturated cyclic compounds. wikipedia.orgmasterorganicchemistry.com This methodology can be applied to the synthesis of 4,5-dihydrothiophene-2-carboxylic acids from their aromatic thiophene (B33073) precursors. The reaction involves the use of an alkali metal, such as lithium or sodium, dissolved in liquid ammonia, with an alcohol serving as a proton source. wikipedia.orgmasterorganicchemistry.com
When applied to thiophenecarboxylic acids, the electron-withdrawing nature of the carboxylic acid group directs the regioselectivity of the reduction. wikipedia.org The general mechanism involves the single electron transfer from the alkali metal to the aromatic ring, forming a radical anion. This is followed by protonation by the alcohol and a subsequent electron transfer and protonation to yield the dihydro-derivative. masterorganicchemistry.com While specific examples for the reduction of thiophene-2-carboxylic acid to 4,5-dihydrothiophene-2-carboxylic acid are not extensively detailed in readily available literature, the principles of the Birch reduction of aromatic carboxylic acids, such as substituted benzoic acids, provide a strong precedent for this transformation. researchgate.net Modifications to the traditional Birch reduction conditions, such as using low molecular weight amines as co-solvents, have been developed to improve the practicality of the reaction. cmu.edunsf.gov
Table 2: Birch-type Reduction for Dihydrothiophene Carboxylic Acid Synthesis
| Parameter | Details | Reference |
| Reaction Name | Birch Reduction | wikipedia.orgmasterorganicchemistry.com |
| Reagents | Lithium or Sodium in liquid ammonia, with an alcohol (e.g., ethanol, t-butanol) | wikipedia.orgmasterorganicchemistry.com |
| Substrate | Thiophenecarboxylic acid | researchgate.net |
| Product | Dihydrothiophenecarboxylic acid | researchgate.net |
| Key Feature | Partial reduction of the aromatic ring | wikipedia.org |
Reactions of α-Mercaptocarbonyl Compounds with Vinylphosphonates
The reaction between α-mercaptocarbonyl compounds and activated alkenes, such as vinylphosphonates, represents a viable, though less commonly cited, route to dihydrothiophene structures. This approach is predicated on a Michael-type addition of the thiol to the electron-deficient alkene, followed by an intramolecular cyclization.
In a hypothetical synthesis of this compound derivatives using this method, an α-mercaptoacetate ester would serve as the nucleophile. The reaction with a suitable vinylphosphonate (B8674324), activated by an electron-withdrawing group, would initiate the conjugate addition of the sulfur atom. The resulting intermediate would then be poised for an intramolecular condensation to form the five-membered dihydrothiophene ring. The phosphonate (B1237965) group in the initial vinylphosphonate can be designed to facilitate the subsequent cyclization step. While specific literature detailing this exact transformation for the synthesis of this compound is sparse, the fundamental principles of Michael additions of thiols and subsequent intramolecular reactions are well-established in organic synthesis.
Synthesis of Aminodihydrothiophene Carboxylic Acid Derivatives
The incorporation of an amino group into the dihydrothiophene carboxylic acid scaffold is a key objective for the development of new bioactive molecules. Advanced synthetic strategies, including multi-component reactions and tandem Michael addition-cyclization sequences, have proven to be highly effective in this regard.
Multi-component Reactions for Functionalized 2-Amino-4,5-dihydrothiophenes
Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules in a single step, adhering to the principles of green chemistry by minimizing waste and maximizing atom economy. Several MCRs have been developed for the synthesis of highly functionalized 2-amino-4,5-dihydrothiophenes.
One notable example involves a domino four-component reaction of 1,3-thiazolidinedione, malononitrile, an aromatic aldehyde, and an amine to produce dihydrothiophene derivatives. This reaction proceeds through a unique ring-opening and recyclization of the 1,3-thiazolidinedione. Another approach is the reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound, which can lead to condensed 2-amino-4H-pyrans, and with modification, can be adapted for dihydrothiophene synthesis. These reactions are often initiated by a Knoevenagel condensation.
Table 3: Examples of Multi-component Reactions for Aminodihydrothiophene Synthesis
| Reaction Components | Key Features |
| 1,3-Thiazolidinedione, malononitrile, aromatic aldehyde, amine | Domino reaction with ring-opening/recyclization. |
| Aldehyde, malononitrile, 1,3-dicarbonyl compound | Initiated by Knoevenagel condensation. |
Michael-type Additions and Intramolecular Cyclizations
Tandem reactions involving a Michael-type addition followed by an intramolecular cyclization are a robust strategy for the construction of cyclic systems, including aminodihydrothiophene carboxylic acid derivatives. semanticscholar.orgnih.gov This approach allows for the controlled formation of multiple bonds in a single synthetic operation.
A pertinent example is the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. This can be achieved through the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by an intramolecular cyclization. An alternative, related pathway involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, which also proceeds via a Michael adduct that subsequently cyclizes. These methods provide access to highly functionalized aminodihydrothiophenes with defined stereochemistry. The cascade aza-Michael addition-cyclization reaction is another powerful tool in this context, where the initial addition of an amine to an activated alkene is followed by a spontaneous intramolecular ring closure. semanticscholar.orgnih.gov
Table 4: Michael Addition-Cyclization Strategies for Aminodihydrothiophenes
| Strategy | Description | Reference |
| Cyanothioacetamide and α-bromochalcones | Michael addition of the thioacetamide (B46855) followed by intramolecular cyclization. | |
| 3-Aryl-2-cyanothioacrylamides and α-thiocyanatoacetophenone | Formation of a Michael adduct which then undergoes cyclization. | |
| Aza-Michael Addition-Cyclization | Initial addition of an amine to an activated alkene followed by intramolecular cyclization. | semanticscholar.orgnih.gov |
Reductive Processes for 2-Amino-4,5-dihydrothiophenes
The synthesis of 2-amino-4,5-dihydrothiophenes (ADHTs) often involves key reductive steps to form the core heterocyclic structure or to introduce specific functionalities. One notable method is the reductive recyclization of functionalized thiazolidinones. researchgate.net Additionally, the reduction of a β-keto ester intermediate is a critical step in a multi-stage synthesis of 4-amino-4,5-dihydrothiophene-2-carboxylic acid. lookchem.comacs.org
In a well-established route, a β-keto ester, formed via a Dieckmann cyclization, is treated with a reducing agent such as sodium borohydride (B1222165) (NaBH₄). lookchem.comacs.org This reaction selectively reduces the ketone to a secondary alcohol, forming a β-hydroxy ester. This intermediate is then dehydrated to create the double bond characteristic of the 4,5-dihydrothiophene ring system. lookchem.comacs.org This reduction-dehydration sequence is a foundational strategy for constructing the dihydrothiophene core from a cyclic keto-ester precursor.
Stereoselective Synthesis and Chiral Control
Achieving stereochemical control is paramount when synthesizing biologically active molecules. The development of methods to produce enantiomerically pure dihydrothiophene derivatives has been a significant area of research.
Strategies for Enantiomerically Pure 4-Amino-4,5-dihydrothiophene-2-carboxylic Acid Synthesis
The synthesis of enantiomerically pure 4-amino-4,5-dihydrothiophene-2-carboxylic acid has been successfully achieved by overcoming a key challenge of racemization. lookchem.com A synthetic route starting from optically active (R,S)-N-(tert-butoxycarbonyl)-S-(carbethoxymethyl)cysteine, ethyl ester initially yields the target compound with varying optical purity. lookchem.comacs.org The loss of stereochemical integrity was traced to the β-keto ester intermediate, which is highly prone to racemization under the basic conditions of the Dieckmann cyclization. lookchem.com
To circumvent this, a refined strategy was developed that protects the stereocenter during the cyclization step. This method involves the use of an N-silylated derivative of the cysteine starting material. lookchem.com When this derivative is treated with lithium diisopropylamide (LDA) at low temperatures (-65 °C), the cyclization proceeds through an intramolecular silyl (B83357) transfer, forming a stable acetal (B89532) intermediate. lookchem.com This acetal effectively traps the tetrahedral adduct, preventing the formation of the configurationally labile β-keto ester and thus preserving the stereochemistry. lookchem.com Subsequent desilylation and reduction under carefully selected conditions afford the β-hydroxy ester without racemization, which is then converted to the final product with over 99% enantiomeric excess (ee). lookchem.com
| Step | Intermediate/Product | Key Reagent/Condition | Purpose | Outcome |
|---|---|---|---|---|
| 1. Cyclization | Acetal Intermediate | N-silylated starting material, LDA at -65 °C | Prevent racemization during ring closure | Stereocenter is preserved |
| 2. Desilylation/Reduction | β-Hydroxy Ester | Judicious choice of fluoride (B91410) source and borohydride | Unmask ketone and reduce it without epimerization | Optically pure alcohol |
| 3. Dehydration & Deprotection | Final Product | MsCl/Et₃N, then protecting group removal | Form dihydrothiophene ring and yield final amino acid | >99% enantiomeric excess lookchem.com |
Utilization of Chiral Catalysts and Starting Materials
The primary strategy for achieving chiral control in the synthesis of 4-amino-4,5-dihydrothiophene-2-carboxylic acid relies on the use of an optically pure starting material, namely a derivative of the amino acid cysteine. lookchem.com This approach falls under the "chiral pool" synthesis category, where the inherent chirality of a readily available natural product is carried through the reaction sequence to the final molecule.
Beyond this specific example, the broader field of asymmetric synthesis offers numerous catalytic strategies applicable to the formation of chiral heterocycles like dihydrothiophenes. acs.org Chiral catalysts, which can be small organic molecules (organocatalysts) or metal complexes with chiral ligands, are designed to create a chiral environment around the reactants. csic.es This environment favors one reaction pathway over another, leading to the preferential formation of one enantiomer. csic.es
Examples of such catalytic systems in related syntheses include:
Chiral Brønsted Acids: Catalysts like BINOL-derived phosphoric acids have been used for enantioselective reactions to form C-C bonds, creating chiral quaternary centers in sulfur-containing heterocycles. acs.org
Transition Metal Catalysts: Copper complexes with chiral bis(oxazoline) ligands are effective in promoting asymmetric cyclopropanation reactions, a process that can be adapted for heterocycle synthesis. csic.es
Organocatalysts: Axially chiral styrene-based molecules have been shown to promote stereoselective sulfa-Michael/aldol reactions, a key bond-forming sequence for building substituted tetrahydrothiophenes. acs.org
Chiral Thiol Catalysts: Recently, C2-symmetric arylthiol catalysts have been developed for asymmetric hydroamination reactions, demonstrating the potential of chiral sulfur-based catalysts in stereoselective synthesis. nih.gov
These catalytic approaches provide powerful alternatives to chiral pool synthesis, often requiring only a small amount of the chiral catalyst to generate large quantities of an enantiomerically enriched product. csic.es
Green Chemistry Principles in Dihydrothiophene Synthesis
Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. This includes the use of safer solvents, reducing waste, and improving energy efficiency.
Application of Aqueous Media and Micellar Catalysis
Replacing volatile organic solvents (VOCs) with water is a cornerstone of green chemistry. rsc.org Micellar catalysis is a powerful technology that enables a wide range of organic reactions to be performed in water. rsc.orgnih.gov This technique relies on surfactants, which are molecules that self-assemble in water to form spherical aggregates called micelles. bohrium.com These micelles possess a hydrophobic core and a hydrophilic exterior, creating nanoreactors that can dissolve non-polar organic substrates and catalysts, thereby facilitating reactions in the bulk aqueous medium. bohrium.commdpi.com
The benefits of micellar catalysis include:
Reduced Environmental Impact: Water is used as the primary solvent, drastically reducing the need for hazardous organic solvents. rsc.org
Milder Reaction Conditions: Reactions can often be performed at lower temperatures, including room temperature, saving energy. nih.govnih.gov
Enhanced Reactivity and Selectivity: The high concentration of reactants within the micelle can lead to accelerated reaction rates and, in some cases, unique selectivity not observed in conventional solvents. nih.gov
This approach has been successfully applied to the synthesis and functionalization of thiophenes. nih.govnih.gov For example, palladium-catalyzed C-H activation and cross-coupling reactions on thiophene derivatives have been achieved with high yields at room temperature in aqueous micellar solutions, demonstrating a sustainable alternative to traditional methods. nih.govmdpi.comnih.gov
Use of Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising green solvent alternatives for organic synthesis. researchgate.netscispace.com
Ionic Liquids (ILs) are salts with melting points below 100 °C, often existing as liquids at room temperature. scispace.com They are composed of organic cations and organic or inorganic anions. auctoresonline.org Their key advantages include negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. scispace.comrsc.org ILs can act as both the solvent and the catalyst for a reaction. scispace.com For instance, a functional ionic liquid based on the amino acid histidine has been shown to promote the diastereoselective synthesis of dihydrothiophenes, acting as an organocatalyst and the reaction medium simultaneously. rsc.org
Deep Eutectic Solvents (DESs) are mixtures of two or more solid components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), which form a liquid with a melting point significantly lower than that of the individual components. mdpi.comdntb.gov.ua DESs share many of the beneficial properties of ILs but are often cheaper, easier to prepare, and derived from biodegradable, renewable sources. mdpi.comdntb.gov.ua They have proven to be effective media for the synthesis of various N-, O-, and S-containing heterocycles. mdpi.comrsc.org The use of DESs can lead to high-yield, atom-economical, and operationally simple synthetic protocols, with the added benefit that the solvent can often be recycled and reused. rsc.org
| Solvent System | Composition | Key Green Chemistry Advantages |
|---|---|---|
| Micellar Catalysis | Surfactant in water | Replaces VOCs with water; enables reactions at lower temperatures. rsc.orgnih.gov |
| Ionic Liquids (ILs) | Organic cations and anions | Extremely low volatility; high thermal stability; can be recycled. scispace.com |
| Deep Eutectic Solvents (DESs) | Hydrogen bond acceptor + Hydrogen bond donor | Low volatility; often biodegradable and made from renewable sources; simple to prepare. mdpi.comdntb.gov.ua |
Photoredox-Catalyzed Decarboxylation in Related Systems
Visible-light photoredox catalysis has emerged as a powerful methodology in organic synthesis, enabling a variety of transformations under mild conditions. One of its significant applications is the decarboxylation of carboxylic acids to generate radical intermediates, which can then participate in subsequent bond-forming reactions. While specific studies on this compound are limited, the principles can be understood from research on related aromatic and heterocyclic carboxylic acids.
The general mechanism involves the excitation of a photocatalyst (PC) by visible light, followed by a single-electron transfer (SET) event with the carboxylate. This oxidation of the carboxylate leads to the formation of a carboxyl radical, which readily loses carbon dioxide (CO₂) to generate an organic radical. This radical is then free to engage in various synthetic transformations.
Recent studies have demonstrated the utility of this approach for the functionalization of heteroarenes. For instance, photoredox-catalyzed decarboxylative alkylation of thiophenes has been achieved using common carboxylic acids. These reactions often proceed smoothly under blue LED irradiation at ambient temperatures and can tolerate a wide range of functional groups. An important advantage of some of these methods is the release of hydrogen (H₂) and CO₂ as the only byproducts, avoiding the need for stoichiometric oxidants.
The selection of the photocatalyst and reaction conditions is crucial for the success of these transformations. Common photocatalysts include iridium and ruthenium polypyridyl complexes, as well as organic dyes, which are chosen based on their redox potentials relative to the substrate. The table below summarizes representative conditions and outcomes for photoredox-catalyzed decarboxylation reactions in systems related to thiophenes.
| Carboxylic Acid Type | Coupling Partner | Photocatalyst | Key Reaction Conditions | Product Type | Yield Range |
|---|---|---|---|---|---|
| Aryl Acetic Acids | Aryl Nitriles | fac-Ir(ppy)₃ | K₂CO₃, DMSO, Blue LED | Unsymmetrical Diarylmethanes | 71-80% |
| Heteroaryl Carboxylic Acids | Alkenes | Ru(bpy)₃Cl₂ | Base, Solvent, Blue LED | Alkylated Heteroarenes | 74-91% |
| Aliphatic Carboxylic Acids | Oxygen (O₂) | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | CsF, Ethyl Acetate, Blue LED | Dehomologated Ketones/Aldehydes | Good to Excellent |
| Aryl Carboxylic Acids | Arenes | Ir(ppy)₂(dtbbpy)PF₆ | N-Bromosuccinimide, MeCN, Blue LED | Biaryls | Variable |
Challenges and Future Directions in Synthetic Accessibility
Despite the utility of this compound and its analogues, their synthetic accessibility faces several challenges that limit their broader application. However, emerging trends in synthetic organic chemistry offer promising future directions to overcome these hurdles.
Current Challenges:
Regioselectivity: A primary challenge in the synthesis of dihydrothiophenes is controlling regioselectivity. Many classical methods can lead to mixtures of isomers (e.g., 2,3-dihydro vs. 4,5-dihydrothiophenes), necessitating difficult purification steps. organic-chemistry.orgnih.govacs.org The introduction and placement of substituents on the dihydrothiophene ring can be difficult to control precisely. numberanalytics.comresearchgate.net
Harsh Reaction Conditions: Some established synthetic routes require harsh conditions, such as high temperatures or the use of strong bases or acids, which can limit the functional group tolerance of the reaction and the stability of the partially saturated heterocyclic ring. acs.org
Limited Scope: Many existing methods have a narrow substrate scope, restricting the variety of functional groups that can be incorporated into the final molecule. This limitation hampers the development of a diverse library of analogues for applications in medicinal chemistry and materials science. acs.org
Stability of Intermediates: The dihydrothiophene ring and certain reaction intermediates can be unstable, potentially leading to aromatization into the more stable thiophene ring or other decomposition pathways, which can result in lower yields. acs.org
Future Directions:
Development of Novel Catalytic Systems: Future research will likely focus on developing new catalytic systems, including those based on earth-abundant metals or metal-free approaches, to improve efficiency and reduce costs. acs.org Rhodium-catalyzed transannulation reactions, for example, have shown high regioselectivity in producing dihydrothiophenes, and expanding this chemistry could be a fruitful avenue. organic-chemistry.orgnih.govacs.org
Multicomponent and Cascade Reactions: One-pot strategies involving multicomponent reactions (MCRs) or cascade sequences are highly desirable as they improve atom economy and reduce waste by minimizing intermediate isolation and purification steps. tandfonline.com Such approaches are being developed for the efficient assembly of highly functionalized thiophene and dihydrothiophene cores. acs.orgconsensus.app
C-H Functionalization: The direct functionalization of C-H bonds is a powerful and increasingly important strategy in modern synthesis. Applying C-H activation techniques to the dihydrothiophene scaffold could provide direct access to a wide range of derivatives without the need for pre-functionalized starting materials, representing a more atom-economical approach. numberanalytics.com
Sustainable and Green Chemistry: There is a growing emphasis on developing more environmentally benign synthetic methods. numberanalytics.combenthamdirect.com Future syntheses will likely incorporate principles of green chemistry, such as using safer solvents, reducing energy consumption, and minimizing waste generation. nih.gov
Flow Chemistry: The use of continuous flow technologies can offer better control over reaction parameters (temperature, pressure, reaction time), improve safety for handling unstable intermediates, and facilitate scalability. This technology could be instrumental in overcoming some of the stability and selectivity challenges in dihydrothiophene synthesis.
Addressing these challenges through innovative synthetic strategies will be crucial for unlocking the full potential of this compound and its derivatives in various scientific fields. numberanalytics.combenthamdirect.com
Chemical Reactivity and Mechanistic Studies of 4,5 Dihydrothiophene 2 Carboxylic Acid
Electrophilic and Nucleophilic Transformations of the Dihydrothiophene Ring
The dihydrothiophene ring in 4,5-dihydrothiophene-2-carboxylic acid exhibits a unique reactivity profile, susceptible to both electrophilic and nucleophilic attacks that can lead to a variety of functionalized products.
Cycloaddition reactions involving the dihydrothiophene ring are a powerful tool for the construction of complex polycyclic systems. These reactions take advantage of the π-electron system of the double bond within the ring. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where the dihydrothiophene can act as a dienophile. fiveable.melibretexts.org The regioselectivity and stereoselectivity of these reactions are often governed by the electronic nature of the substituents on both the diene and the dienophile. fiveable.me
Substitution reactions on the dihydrothiophene ring can occur at various positions, influenced by the directing effects of the carboxylic acid group and the sulfur atom. Electrophilic substitution is less common for the dihydrothiophene ring itself compared to the aromatic thiophene (B33073), but can be facilitated by activating groups or specific reaction conditions. Nucleophilic substitution reactions, particularly those involving the displacement of leaving groups at the allylic or vinylic positions, provide a pathway to introduce a diverse range of functional groups.
Research has shown that the elaboration of the thiophene skeleton with multiple substituents can be challenging. ntu.edu.tw For instance, metalation of thiophene-2-carboxylate and subsequent electrophilic substitution typically occur at the C-3 or C-5 position, making the introduction of substituents at the C-4 position difficult. ntu.edu.tw
| Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|
| [4+2] Cycloaddition | 4,5-Dihydrothiophene-2-carboxylate & Diene | Thermal or Lewis acid catalysis | Polycyclic thiophene derivative |
| Electrophilic Substitution | This compound & Electrophile | Acid catalysis | Substituted dihydrothiophene |
| Nucleophilic Substitution | Halogenated this compound & Nucleophile | Base or metal catalysis | Functionalized dihydrothiophene |
The carbon-sulfur bonds in the dihydrothiophene ring can be cleaved under reductive conditions. This process, often referred to as desulfurization, can lead to the formation of linear alkanes or other acyclic compounds. The susceptibility of the C-S bond to cleavage is a key aspect of the chemical reactivity of sulfur-containing heterocycles. Transition-metal-free methods for C-S bond cleavage have been developed, utilizing reagents such as halogenated compounds, oxidants, acids, and bases. rsc.org
The mechanism of reductive cleavage often involves the formation of a radical or an organometallic intermediate. The choice of reducing agent and reaction conditions can influence the selectivity of the cleavage and the nature of the final product. Beyond reductive desulfurization, various methodologies have been developed for the transformation of benzothiophenes via C-S bond cleavage, allowing for skeletal reconstruction. researchgate.net
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group at the 2-position of the dihydrothiophene ring is a versatile functional handle that allows for a wide range of chemical transformations.
Esterification: The carboxylic acid can be readily converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgchemguide.co.uk This reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org
Amide Formation: Amides can be synthesized from the carboxylic acid by reaction with an amine. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid towards nucleophilic attack by the amine. youtube.comlibretexts.org The mechanism involves the formation of a highly reactive O-acylisourea intermediate. libretexts.org Direct conversion of carboxylic acids to amides can also be achieved without traditional coupling reagents under certain conditions. nih.govresearchgate.net
| Derivative | Reagents | Typical Conditions |
|---|---|---|
| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating, often with removal of water |
| Amide | Amine, Coupling Agent (e.g., DCC) | Room temperature or mild heating in an inert solvent |
Decarboxylative functionalization is a powerful strategy for the formation of new carbon-carbon and carbon-heteroatom bonds, where the carboxylic acid group is replaced by another functional group with the extrusion of carbon dioxide. rsc.org Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for these transformations. rsc.orgasahilab.co.jp These reactions often proceed through radical intermediates generated by single-electron transfer (SET) processes. sioc.ac.cn
Various functional groups can be introduced via decarboxylation, including alkyl, aryl, and vinyl groups. The choice of photocatalyst, additives, and reaction conditions can be tuned to achieve the desired transformation. princeton.edu This strategy has been successfully applied to a wide range of carboxylic acids, demonstrating its broad synthetic utility. nih.gov
Mechanisms of Ring Aromatization and Tautomerization
Aromatization: The dihydrothiophene ring can be aromatized to the corresponding thiophene ring through dehydrogenation reactions. A variety of oxidizing agents can be employed for this transformation, including sulfuryl chloride, which has been shown to be highly effective for the aromatization of substituted dihydrothiophenes. sci-hub.seacs.org The reaction with sulfuryl chloride is typically carried out at low temperatures and can proceed in high yield without affecting other sensitive functional groups. sci-hub.se The mechanism of oxidative aromatization can vary depending on the oxidant used, but often involves the formation of a cationic or radical intermediate.
Tautomerization: While keto-enol tautomerism is a well-known phenomenon for ketones and aldehydes, the analogous tautomerization of the carboxylic acid group in this compound is not favored. The stability of the carboxylic acid functional group is enhanced by the electron-donating effect of the adjacent hydroxyl group, which pushes electron density towards the carbonyl group and stabilizes it. reddit.com This stabilization makes it difficult for the keto-enol tautomerization to occur. reddit.comlibretexts.org
Aromatization in Biological Inactivation Pathways
The biological fate of thiophene-containing compounds, including this compound, often involves metabolic transformations that can lead to inactivation. A key process in the metabolism of substituted thiophenes is oxidative reactions, primarily S-oxidation or ring epoxidation and hydroxylation, which are catalyzed by cytochrome P450 (CYP) enzymes. femaflavor.org These initial oxidative steps generate reactive intermediates.
For instance, studies on related dihydrothiophene structures have shown that the primary metabolic pathway involves the formation of a reactive S-oxide intermediate. femaflavor.org This intermediate, such as a dihydrothiophene sulfoxide, is susceptible to nucleophilic attack. In a biological context, this often involves a Michael-type addition of glutathione (GSH). femaflavor.org This conjugation reaction is a critical step in the detoxification and eventual excretion of the compound, with the final product being a mercapturic acid derivative. femaflavor.org While this pathway focuses on detoxification through conjugation, the initial oxidation of the dihydrothiophene ring is a critical step that alters its chemical nature and can be considered a prelude to potential aromatization or ring-opening reactions that lead to biological inactivation. The presence of an acyl substituent, such as the carboxylic acid group in this compound, is known to play a significant role in the reactivity of the S-oxide intermediate towards thiol nucleophiles like GSH. femaflavor.org
Influence of Substituents on Chemical Reactivity Profiles
The chemical reactivity of the this compound scaffold is significantly influenced by the nature and position of substituents on the thiophene ring. These substituents can alter the electron density distribution within the ring, affecting its susceptibility to various reactions, including nucleophilic and electrophilic attack.
Computational studies on substituted thiophenes have provided detailed insights into these effects. For example, in aromatic nucleophilic substitution (SNAr) reactions, the presence of electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate that forms during the reaction. nih.gov A study on 2-methoxy-3-X-5-nitrothiophenes demonstrated that substituents (X) like nitro (NO₂) or cyano (CN) groups significantly lower the activation free energy for nucleophilic addition compared to having a hydrogen atom at that position. nih.gov This is because these groups can effectively delocalize the negative charge that develops on the thiophene ring. nih.gov
Conversely, the absence of such a stabilizing substituent results in a considerably higher activation energy barrier for the initial nucleophilic attack. nih.gov While this specific research was on aromatic thiophenes, the principles are applicable to the reactivity of the double bond in the dihydrothiophene ring system. The carboxylic acid group at the C2 position in this compound is itself an electron-withdrawing group, which influences the reactivity of the C=C double bond.
The influence of different substituents on the activation free energy for nucleophilic addition to a substituted thiophene ring is summarized in the table below, illustrating the pronounced effect of electron-withdrawing groups.
| Substituent (X) at C3 | Activation Free Energy (ΔG‡) for Nucleophilic Addition (kcal/mol) |
| CN | 19.0 |
| H | 24.1 |
This data is derived from a computational study on the nucleophilic aromatic substitution of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine and demonstrates the stabilizing effect of an electron-withdrawing group (CN) compared to hydrogen. nih.gov
Furthermore, the reactivity of the dihydrothiophene ring can be seen in various chemical transformations. For example, 2,5-dihydrothiophene, an isomer of the 4,5-dihydro- structure, undergoes oxidation with hydrogen peroxide to form 2,5-dihydrothiophene sulfoxide or 2,5-dihydrothiophene-1,1-dioxide, depending on the reaction conditions. chemicalbook.com It can also be reduced to tetrahydrothiophene (B86538) or undergo ring-opening reactions. chemicalbook.com The presence and nature of substituents would modulate the feasibility and outcomes of such reactions on the this compound core.
Derivatization and Scaffold Engineering
Synthesis of Substituted Analogues of 4,5-Dihydrothiophene-2-carboxylic Acid
The synthesis of substituted analogues of thiophene-2-carboxylic acids, including the 4,5-dihydro variant, often involves multi-step sequences starting from commercially available thiophenes or by constructing the thiophene (B33073) ring itself. While direct substitution on the this compound core can be challenging, functionalization of the parent thiophene ring followed by reduction is a common strategy.
Key synthetic approaches include:
Halogenation: Bromination and chlorination are effective methods for introducing halogens onto the thiophene ring, which can then serve as handles for further modifications through cross-coupling reactions. For instance, bromination of 3-methylthiophene (B123197) is a key step in producing precursors for halogenated 2-thiophenecarboxylic acids. beilstein-journals.org
Metalation and Carbonation: The introduction of the carboxylic acid group itself can be achieved via metal-halogen exchange followed by quenching with carbon dioxide (CO2). This is a widely used method for preparing thiophenecarboxylic acids from halogenated thiophenes. beilstein-journals.org For example, lithiation of tetrachlorothiophene (B1294677) with n-butyllithium, followed by reaction with CO2, yields trichloro-2-thiophenecarboxylic acid. beilstein-journals.org
Cross-Coupling Reactions: Suzuki cross-coupling reactions are employed to introduce aryl or heteroaryl substituents onto the thiophene ring. This has been demonstrated in the synthesis of pentyl 5-arylthiophene-2-carboxylate derivatives from pentyl 5-bromothiophene-2-carboxylate and various arylboronic acids. nih.gov
Oxidation of Precursors: The carboxylic acid moiety can be generated by the oxidation of corresponding aldehydes or acetyl groups at the 2-position of the thiophene ring. wikipedia.org A novel method involves the reaction of thiophenes with a CCl4–CH3OH–catalyst system, where in-situ generated formaldehyde (B43269) leads to oxymethylation of the thiophene, which is subsequently oxidized to the carboxylic acid. semanticscholar.org
These synthetic strategies allow for the introduction of a wide array of substituents, including halogens, alkyl, aryl, and other functional groups, onto the thiophene backbone, thereby enabling the generation of a library of diverse this compound analogues for further investigation.
Table 1: Selected Synthetic Methods for Substituted Thiophene-2-Carboxylic Acid Analogues
| Method | Starting Material Example | Reagents | Product Example | Reference |
|---|
Integration into Fused Heterocyclic Systems
The this compound scaffold is a valuable building block for the construction of fused heterocyclic systems. By appending other rings onto the thiophene core, chemists can create novel molecular architectures with unique three-dimensional shapes and electronic properties, which are often sought after in drug discovery.
Thieno[2,3-d]pyrimidines are a class of fused heterocycles that have attracted significant interest due to their diverse biological activities. researchgate.net The synthesis of these systems often begins with appropriately substituted 2-aminothiophenes, which can be prepared from precursors related to thiophene-2-carboxylic acids. The general strategy involves the construction of the pyrimidine (B1678525) ring onto the thiophene 'a' face.
Several synthetic routes have been developed:
Cyclization of 2-aminothiophene-3-carboxylic acids or their derivatives is a popular method. nuph.edu.ua
Reaction of 2-aminothiophene-3-carbonitriles with reagents like formic acid, formamide, or orthoformates can yield the fused pyrimidine ring. researchgate.net
A versatile approach starts from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which upon reaction with various reagents, can be elaborated into a diverse range of substituted thieno[2,3-d]pyrimidines. scielo.br
These methods provide access to a wide variety of thieno[2,3-d]pyrimidine (B153573) derivatives, where the thiophene portion, derived conceptually from a dihydrothiophene carboxylic acid scaffold, is fused to a pyrimidine ring bearing various substituents. nih.govmdpi.com
The 4,5-dihydrothiazole-4-carboxylic acid scaffold has emerged as a significant structural motif, particularly in the design of enzyme inhibitors. nih.gov These compounds are structural bioisosteres of certain amino acids and can be synthesized through the condensation of α-amino acids, such as L-cysteine, with nitriles or other carbonyl precursors. researchgate.net
A common synthetic route involves refluxing an aromatic nitrile with L-cysteine hydrochloride and sodium bicarbonate in a mixture of methanol (B129727) and buffer. researchgate.net This method has been used to generate a series of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids. Structure-activity relationship (SAR) studies on these compounds have revealed that the nature of the substituent at the 2-position is critical for biological activity. For example, in a series of inhibitors for metallo-β-lactamases, a 3-amino substituent on a 2-phenyl ring was found to significantly enhance inhibitory activity compared to other substitution patterns. nih.gov In contrast, replacing the 2-phenyl group with lipophilic amide or carbamate (B1207046) groups did not yield active compounds. nih.gov
Table 2: Synthesis and Activity of 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids as Metallo-β-lactamase Inhibitors
| Compound | 2-Substituent | Synthesis Method | IC₅₀ (µM) vs. IMP-1 | IC₅₀ (µM) vs. Bla2 | Reference |
|---|---|---|---|---|---|
| 8 | 2-Fluorophenyl | Condensation of 2-fluorobenzonitrile (B118710) and L-cysteine | 27.9 | >200 | nih.govresearchgate.net |
| 9 | 3-Fluorophenyl | Condensation of 3-fluorobenzonitrile (B1294923) and L-cysteine | >200 | >200 | nih.govresearchgate.net |
| 10 | 3-Aminophenyl | Condensation of 3-aminobenzonitrile (B145674) and L-cysteine | 17.0 | 4.9 | nih.govresearchgate.net |
| 11 | 4-Aminophenyl | Condensation of 4-aminobenzonitrile (B131773) and L-cysteine | >200 | >200 | nih.govresearchgate.net |
| 12 | 3-Hydroxyphenyl | Condensation of 3-hydroxybenzonitrile and L-cysteine | 108.0 | 74.1 | nih.govresearchgate.net |
| 13 | 2-Hydroxyphenyl | Condensation of 2-hydroxybenzonitrile (B42573) and L-cysteine | >200 | N/A | nih.gov |
Design of Hybrid Molecular Architectures
Hybrid molecules are created by covalently linking two or more distinct pharmacophoric moieties to produce a single entity with potentially enhanced or novel biological properties. The this compound scaffold can be used as a central core or as one of the components in such hybrid designs.
One strategy involves using the carboxylic acid function as a handle for coupling with other molecules. For example, the acid can be activated and then reacted with amines or hydrazines to form amides or hydrazides. These intermediates can then be further elaborated. This approach was used to synthesize 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide, which was subsequently condensed with various aldehydes or reacted with isocyanates to create complex hybrid structures incorporating semicarbazide (B1199961) and thiosemicarbazide (B42300) moieties. kau.edu.sa
Another approach involves designing molecules that incorporate the thiophene core as part of a larger, photo-switchable system. For instance, a diarylethene (DAE) molecular photoswitch, which contains thiophene rings, was functionalized with a carboxylic acid group to allow for its incorporation into peptide structures. mdpi.com The synthesis involved coupling a DAE-containing dicarboxylic acid with a protected hydrazine, demonstrating how the thiophene-2-carboxylic acid unit can serve as a bridge to link disparate molecular systems, in this case, a photoswitch and a biomolecule. mdpi.com
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a foundational understanding of the intrinsic properties of 4,5-Dihydrothiophene-2-carboxylic acid.
Density Functional Theory (DFT) Studies on Reactivity and Stability
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties that dictate its reactivity and stability.
DFT studies on related thiophene (B33073) derivatives have demonstrated that the method is effective in predicting geometric parameters like bond lengths and angles. nih.gov These calculations help identify the most stable conformation of the molecule by minimizing its energy. The reactivity of the molecule can be inferred from calculated descriptors such as ionization potential, electron affinity, and chemical hardness, which are derived from the energies of the frontier molecular orbitals. mdpi.comresearchgate.net For instance, DFT calculations on similar thiophene carboxamide derivatives have been used to study their molecular and electronic properties, revealing how different substituents affect the molecule's stability. nih.gov
Illustrative Data from DFT Calculations
While specific experimental data for this compound is not detailed in the provided sources, a typical output from a DFT calculation would include the parameters listed in the table below.
| Calculated Parameter | Description | Relevance to Stability & Reactivity |
| Total Energy | The total electronic energy of the optimized molecular structure. | Lower energy indicates a more stable conformation. |
| Bond Lengths (Å) | The calculated distances between atomic nuclei (e.g., C-C, C-S, C=O). | Provides insight into the molecule's three-dimensional structure. |
| **Bond Angles (°) ** | The angles formed by three connected atoms. | Further defines the molecular geometry and steric hindrance. |
| Dipole Moment (D) | A measure of the molecule's overall polarity. | Influences solubility and intermolecular interactions. |
| Vibrational Frequencies | Frequencies of molecular vibrations corresponding to IR and Raman spectra. | Confirms the stability of the optimized structure (absence of imaginary frequencies). |
Elucidation of Reaction Mechanisms via Transition State Analysis
Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying and characterizing the transition states—the highest energy points along a reaction coordinate—researchers can elucidate reaction mechanisms and predict reaction rates. This analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state is crucial for determining the activation energy of the reaction, which governs its kinetics. Such studies are fundamental in understanding, for example, how the carboxylic acid group might participate in reactions like esterification or amidation.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO (Highest Occupied Molecular Orbital): Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting high chemical reactivity and low kinetic stability. mdpi.comnih.gov Conversely, a large gap indicates high stability. mdpi.com For this compound, the distribution and energies of these orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack.
Key Parameters from FMO Analysis
| Parameter | Formula | Significance |
| HOMO Energy (EHOMO) | - | Relates to the ionization potential; indicates electron-donating ability. |
| LUMO Energy (ELUMO) | - | Relates to the electron affinity; indicates electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. libretexts.org It is a valuable tool for identifying the regions of a molecule that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net
The MEP map is color-coded to indicate different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen. walisongo.ac.id
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms, especially those attached to electronegative atoms. walisongo.ac.id
Green: Regions of neutral or near-zero potential. wolfram.com
For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid group, highlighting these as sites for interaction with electrophiles or for hydrogen bonding. A positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group.
Molecular Modeling and Dynamics Simulations
These computational techniques are used to simulate the behavior of this compound in a biological context, predicting how it might interact with larger macromolecules such as proteins.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This technique is crucial in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates with their biological targets.
In the context of this compound, docking studies would be performed to assess its potential to bind to the active site of a specific enzyme or receptor. The simulation calculates a docking score and binding energy, which estimate the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. Such studies have been performed on various thiophene derivatives to explore their potential as inhibitors for targets like cyclooxygenase-2 (COX-2). ias.ac.in
Typical Output of a Molecular Docking Study
| Parameter | Description |
| Target Protein (PDB ID) | The specific biological macromolecule used in the docking simulation. |
| Binding Affinity (kcal/mol) | An estimation of the binding energy between the ligand and the protein. More negative values suggest stronger binding. |
| Interacting Residues | The specific amino acids in the protein's active site that form bonds or interact with the ligand. |
| Type of Interactions | The nature of the chemical interactions observed (e.g., Hydrogen Bonds, Hydrophobic, van der Waals). |
Molecular Dynamics Simulations for Ligand-Protein Complexes
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of drug discovery and molecular biology, MD simulations provide detailed insights into the interactions between a ligand, such as this compound, and its target protein. These simulations can elucidate the stability of the ligand-protein complex, conformational changes that occur upon binding, and the key amino acid residues involved in the interaction. researchgate.netnih.govplos.orgnih.gov
The primary goal of performing an MD simulation on a ligand-protein complex is to assess the stability and dynamics of the ligand within the protein's binding pocket. researchgate.net The simulation begins with the docked complex of the ligand and protein, which is then solvated in a water box with ions to neutralize the system. mdpi.com The system undergoes energy minimization to remove steric clashes, followed by equilibration phases under constant volume and temperature (NVT) and then constant pressure and temperature (NPT) to bring the system to the desired conditions. mdpi.commdpi.com The final production run generates a trajectory that details the behavior of the complex over a specific timescale, often ranging from nanoseconds to microseconds. plos.org
Analysis of the MD trajectory provides several key metrics to understand the ligand-protein interaction:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and is stable. plos.org
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues throughout the simulation. Low RMSF values for residues in the binding pocket indicate stable and strong interactions with the ligand. researchgate.netresearchgate.net
Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and protein are tracked throughout the simulation. Stable hydrogen bonds are crucial for high-affinity binding. mdpi.com
Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of the ligand-protein complex from the MD trajectory, providing a quantitative measure of binding affinity. plos.org
For a hypothetical complex of this compound with a target protein, an MD simulation could reveal how the carboxylic acid group forms stable hydrogen bonds with polar residues in the binding site and how the dihydrothiophene ring engages in hydrophobic or van der Waals interactions. nih.gov The stability of these interactions over the simulation time would provide confidence in the binding mode predicted by initial molecular docking studies. plos.org
Table 1: Key Parameters in Molecular Dynamics Simulation Analysis
| Parameter | Description | Indication of a Stable Complex |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein-ligand complex from a reference structure over time. | Low, converging, and stable RMSD values. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Low RMSF values for residues in the binding site, indicating stable interactions. researchgate.net |
| Radius of Gyration (Rg) | Indicates the overall compactness of the protein's structure. mdpi.com | A stable Rg value, suggesting no major unfolding or conformational changes. |
| Hydrogen Bonds | Number and duration of hydrogen bonds between the ligand and the protein. | Consistent and persistent hydrogen bonds throughout the simulation. mdpi.com |
| Binding Free Energy (e.g., MM-PBSA) | Estimated energy of binding between the ligand and the protein. | A favorable (negative) binding free energy value. plos.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govherts.ac.uk This approach is fundamental in medicinal chemistry for predicting the activity of newly designed molecules, optimizing lead compounds, and understanding the physicochemical properties that govern their biological effects, thereby minimizing the costs associated with synthesis and experimental testing. nih.gov
A QSAR study on derivatives of this compound would involve several key steps. First, a dataset of molecules with the same core structure but varying substituents would be compiled. The biological activity of each compound (e.g., inhibitory concentration IC₅₀) against a specific target must be determined experimentally. Next, for each molecule, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.
Finally, statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.gov The predictive power of the resulting QSAR model is rigorously validated using statistical metrics and external test sets. herts.ac.uk
For instance, in a series of thiophene-carboxylic acid derivatives, a QSAR model might reveal that electron-withdrawing groups on the thiophene ring and a certain range of lipophilicity (logP) are critical for enhanced activity. Such insights are invaluable for guiding the synthesis of new, potentially more potent analogs of this compound. Studies on similar structures, such as 5-phenylthiophene-carboxylic acid derivatives, have successfully used this approach to identify compounds with potent anti-arthritic effects. nih.gov
Table 2: Hypothetical Data for a QSAR Study of this compound Derivatives
| Compound | Substituent (R) | LogP (Descriptor) | Molecular Weight (Descriptor) | Biological Activity (IC₅₀, µM) |
|---|---|---|---|---|
| 1 | -H | 1.2 | 144.18 | 50.5 |
| 2 | -CH₃ | 1.7 | 158.21 | 35.2 |
| 3 | -Cl | 1.9 | 178.63 | 15.8 |
| 4 | -NO₂ | 1.1 | 189.18 | 8.1 |
| 5 | -OH | 0.8 | 160.18 | 42.6 |
Descriptors for Reactivity and Interaction Analysis
Molecular descriptors are the numerical values that represent the chemical and physical characteristics of a molecule; they are the cornerstone of any QSAR model. nih.gov These descriptors are calculated from the 2D or 3D structure of the molecule and can be categorized based on the properties they describe. The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR model, as they provide the basis for understanding how a molecule's structure influences its reactivity and its interaction with a biological target.
For derivatives of this compound, a wide range of descriptors can be calculated to build a comprehensive QSAR model:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). They are crucial for modeling interactions involving electrostatic forces, such as hydrogen bonding and charge-transfer interactions. Examples include dipole moment and partial charges on atoms.
Steric Descriptors: These relate to the size and shape of the molecule. They are important for understanding how a ligand fits into the binding site of a protein. Examples include molecular weight, molar volume, and surface area.
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in a protein. The most common hydrophobic descriptor is the partition coefficient, logP (o/w).
Topological Descriptors: These are numerical indices derived from the 2D graph representation of a molecule, describing its connectivity and branching.
Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide highly accurate information about the electronic structure of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can relate to the molecule's reactivity.
By analyzing the contribution of each descriptor in the final QSAR equation, researchers can deduce which properties are most important for the desired biological activity. For example, a positive coefficient for logP would suggest that increasing hydrophobicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. This analysis provides a clear, quantitative framework for understanding the structure-activity relationship and for the rational design of new compounds.
Table 3: Categories of Molecular Descriptors for QSAR
| Descriptor Category | Description | Example Descriptors |
|---|---|---|
| Electronic | Describes the electron distribution and orbital energies. | Dipole Moment, HOMO/LUMO energies, Partial Charges |
| Steric | Relates to the size, shape, and bulk of the molecule. | Molecular Weight, Molar Volume, Surface Area |
| Hydrophobic | Quantifies the water-solubility and lipid-solubility. | LogP (octanol/water partition coefficient) |
| Topological | Numerical indices based on the molecular graph. | Wiener Index, Kier & Hall Connectivity Indices |
| Quantum Chemical | Derived from quantum mechanical calculations. | Total Energy, Heat of Formation, PEOE_VSA nih.gov |
Mechanistic Insights into Biological Activity and Molecular Interactions
Enzyme Inhibition Mechanisms
Mechanism-Based Inactivation of Aminotransferases (e.g., GABA-AT, l-AspAT, d-α-AT)
The aminotransferase family of enzymes is a key target for derivatives of 4,5-dihydrothiophene-2-carboxylic acid. These inhibitors often act as mechanism-based inactivators, meaning the enzyme itself converts the inhibitor into a reactive species that irreversibly shuts down its catalytic activity.
A notable example is 4-amino-4,5-dihydro-2-thiophenecarboxylic acid (ADTA), which demonstrates stereo-specific inactivation of different aminotransferases. acs.org
l-Aspartate Aminotransferase (l-AspAT) : The (S)-enantiomer of ADTA, also known as SADTA, inactivates Escherichia coli l-AspAT through two distinct, pH-dependent mechanisms. nih.govelectronicsandbooks.com Structural studies have revealed that at different pH levels, SADTA can form one of two different adducts in the active site. One mechanism involves the formation of a covalent bond between the inhibitor and the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. nih.govelectronicsandbooks.com The second mechanism results in the inhibitor becoming covalently linked to the active site residue Lysine246. nih.govelectronicsandbooks.com This dual-mechanism inactivation highlights the inhibitor's ability to exploit the enzyme's catalytic machinery in different ways depending on the protonation state of the active site. nih.gov
γ-Aminobutyric Acid Aminotransferase (GABA-AT) : The (S)-isomer of ADTA also inactivates GABA-AT. acs.orgnih.gov The proposed mechanism involves an enzyme-catalyzed reaction that leads to the aromatization of the dihydrothiophene ring. nih.govnih.gov This transformation results in a stable, aromatic thiophene (B33073) ring derivative that remains tightly bound to the enzyme's PLP cofactor, leading to irreversible inhibition. acs.orgnih.gov
d-α-Amino Acid Aminotransferase (d-α-AT) : In contrast to l-AspAT and GABA-AT, d-α-AT is irreversibly inactivated by the (R)-isomer of ADTA. acs.orgnih.gov The chiral preference of the enzyme dictates which enantiomer it recognizes. acs.org The inactivation mechanism is believed to involve a transamination step followed by aromatization, similar to the process in GABA-AT. acs.orgnih.gov X-ray crystallography of the inactivated enzyme shows that the compound forms a derivative with the PLP cofactor, where the newly formed aromatic thiophene ring is rotated almost 90 degrees relative to the cofactor's pyridine (B92270) ring. nih.gov
Inhibition of Butyrylcholinesterase (BChE) by Derivatives
While specific studies on the inhibition of Butyrylcholinesterase (BChE) by direct derivatives of this compound are not prominent, the broader class of thiophene derivatives has been investigated as cholinesterase inhibitors. nih.gov BChE is a significant therapeutic target, particularly in the context of Alzheimer's disease, as its inhibition can help modulate acetylcholine (B1216132) levels in the brain. researchgate.netnih.gov
Research into various heterocyclic compounds has identified several potent BChE inhibitors. For instance, certain phenothiazine (B1677639) and thioxanthene (B1196266) derivatives have shown mixed or competitive inhibition of BChE with inhibition constants (Ki) in the micromolar range. nih.gov Quantitative structure-activity relationship (QSAR) studies on these compounds suggest that lipophilicity and specific molecular geometry are key determinants for potent inhibition, implicating hydrophobic and charge-transfer interactions within the enzyme's active site. nih.gov Similarly, various N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have demonstrated dual inhibition of both acetylcholinesterase (AChE) and BChE. mdpi.com These findings underscore the potential for thiophene-containing scaffolds to be developed into effective BChE inhibitors.
Interaction with Enzymes in Nucleic Acid Metabolism
Thiophene-2-carboxylic acid derivatives have been identified as potent inhibitors of enzymes involved in nucleic acid metabolism. A key example is their activity against the Hepatitis C virus (HCV) NS5B polymerase, an essential RNA-dependent RNA polymerase for viral replication. nih.govresearchgate.net
A class of compounds identified as 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids has demonstrated potent inhibition of both the HCV polymerase enzyme and the replication of HCV subgenomic RNA in cell-based assays. nih.gov The mechanism involves binding to the polymerase and disrupting its ability to synthesize viral RNA, thereby halting the viral life cycle.
Inhibition of Metallo-β-lactamases (MBLs) by Related Dihydrothiazole Carboxylic Acids
The rise of bacterial resistance to β-lactam antibiotics is a major public health threat, largely driven by β-lactamase enzymes. nih.govmdpi.com Metallo-β-lactamases (MBLs), which utilize zinc ions for catalysis, are particularly challenging as they can hydrolyze a broad spectrum of β-lactam drugs, including carbapenems. nih.govresearchgate.net
While not dihydrothiophenes, the closely related 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have emerged as a novel class of MBL inhibitors. nih.govresearchgate.netnih.gov These compounds represent a new scaffold for inhibitor design. researchgate.net Their mechanism is believed to involve the chelation of the active site Zn(II) ions, displacing a key water molecule involved in hydrolysis and thereby inactivating the enzyme. ox.ac.uk The discovery of these inhibitors provides a promising avenue for developing drugs that could be co-administered with β-lactam antibiotics to restore their efficacy against resistant bacteria. nih.gov
Inhibition of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase
The parasite Plasmodium falciparum, the primary cause of severe malaria, relies exclusively on the de novo synthesis pathway for pyrimidines, which are essential for DNA and RNA production. nih.govmit.eduresearchgate.net This dependency makes the enzymes in this pathway attractive targets for antimalarial drugs. Dihydroorotate dehydrogenase (PfDHODH), which catalyzes a rate-limiting step in this pathway, is a particularly validated target. nih.govpatsnap.com
Although not direct derivatives of this compound, a series of N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides have been identified as potent and selective inhibitors of PfDHODH. nih.govnih.gov These compounds exhibit low nanomolar potency against the parasite's enzyme while showing no significant activity against the human homolog, ensuring selectivity. nih.gov X-ray crystallography has shown that these inhibitors bind within a specific site on the enzyme, and their selectivity is attributed to amino acid differences between the parasite and human enzymes. nih.gov By inhibiting PfDHODH, these thiophene derivatives starve the parasite of the necessary building blocks for replication, leading to its death. patsnap.com
Structure-Activity Relationship (SAR) Studies for Biological Targets
Understanding the relationship between a molecule's structure and its biological activity is crucial for designing more potent and selective inhibitors. SAR studies for thiophene, dihydrothiophene, and related heterocyclic derivatives have provided valuable insights for several enzyme targets.
Metallo-β-lactamase Inhibitors : For the 2-substituted 4,5-dihydrothiazole-4-carboxylic acid inhibitors of MBLs, SAR studies have revealed key structural requirements for activity. nih.govresearchgate.net For instance, the presence of the carboxylic acid is critical for interacting with the active site zinc ions. The nature of the substituent at the 2-position of the dihydrothiazole ring significantly influences potency. Studies comparing different substituents on a 2-phenyl ring showed that electron-donating or -withdrawing groups at various positions could either enhance or diminish inhibitory activity against the IMP-1 MBL. researchgate.net
| Compound | Structure/Modification | IC₅₀ (µM) |
|---|---|---|
| Captopril (Control) | Thiol-containing inhibitor | 5.0 |
| EDTA (Control) | Metal chelator | 27.9 |
| Compound 1 | 2-Benzylthiazole-4-carboxylic acid | 34.7 |
| Compound 4 | 2-Phenyl-4,5-dihydrothiazole-4-carboxylic acid | 5.5 |
| Compound 8 | 2-(4-Aminophenyl) derivative | 17.0 |
| Compound 10 | 2-(3-Aminophenyl) derivative | 11.2 |
| Compound 11 | 2-(4-Hydroxyphenyl) derivative | 15.8 |
Plasmodium falciparum DHODH Inhibitors : SAR studies on the N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamide series revealed that the 2,5-substitution pattern on the thiophene ring was optimal for activity. nih.gov The nature of the amide substituent was also critical; a cyclopropyl (B3062369) group was found to afford optimal potency. Furthermore, substitutions on the benzimidazole (B57391) ring were explored, with a methyl group at the 2-position resulting in comparable potency to the unsubstituted analog but with improved metabolic stability. nih.gov
| Compound | N-Amide Substituent (R¹) | Benzimidazole 2-Position Substituent (R²) | IC₅₀ (µM) |
|---|---|---|---|
| 1d | Ethyl | H | 0.12 |
| 1f | Cyclopropyl (c-Pr) | H | 0.06 |
| 1g | Isopropyl (i-Pr) | H | 0.10 |
| 1k | Cyclopropyl (c-Pr) | Methyl (Me) | 0.08 |
| 1l | Cyclopropyl (c-Pr) | Ethyl (Et) | 0.29 |
| 1n | Cyclopropyl (c-Pr) | Hydroxymethyl (CH₂OH) | >30 |
These SAR studies provide a rational basis for the further optimization of these molecular scaffolds to create next-generation enzyme inhibitors for various therapeutic applications.
Impact of Chiral Centers on Enzyme Specificity
The stereochemistry of molecules is a critical determinant of their interaction with enzymes, a principle clearly demonstrated by derivatives of this compound. The presence of chiral centers allows for enantiomers that can exhibit highly specific, and often different, biological activities. Research on the related compound, 4-amino-4,5-dihydro-2-thiophenecarboxylic acid (ADTA), shows that enzyme systems can distinguish between its stereoisomers. nih.gov
For instance, different aminotransferases are selectively inactivated by different enantiomers of ADTA. L-aspartate aminotransferase is specifically inactivated by the S-isomer of the compound. nih.gov Conversely, D-amino acid aminotransferase is irreversibly inactivated by the R-isomer. nih.gov This chiral discrimination highlights how the three-dimensional arrangement of atoms around a chiral center dictates the molecule's fit and reactivity within an enzyme's active site. The inactivation mechanism involves the compound forming an irreversible adduct with the pyridoxal phosphate (B84403) (PLP) cofactor of the enzyme, a reaction that is chirally specific. nih.gov
Enzyme Specificity of 4-amino-4,5-dihydro-2-thiophenecarboxylic acid (ADTA) Enantiomers
| Enantiomer | Target Enzyme | Effect | Source |
|---|---|---|---|
| (S)-ADTA | L-aspartate aminotransferase (l-AspAT) | Inactivation | nih.gov |
| (R)-ADTA | D-amino acid aminotransferase (d-a-AT) | Inactivation | nih.gov |
Role of the Thiophene Ring and Carboxylic Acid Group in Binding Affinity
The chemical structure of this compound contains two key functional components that govern its binding affinity to biological targets: the thiophene ring and the carboxylic acid group.
The carboxylic acid group (-COOH) is a critical functional group for mediating interactions within a biological environment. It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). scbt.com This allows it to form strong hydrogen bonds with polar residues in an enzyme's active site. Additionally, under physiological pH, the carboxylic acid group can deprotonate to form a negatively charged carboxylate ion (-COO⁻). This allows for strong electrostatic or ionic interactions with positively charged amino acid residues like lysine (B10760008) or arginine, significantly enhancing binding affinity.
Modulatory Effects on Biochemical Pathways
Derivatives of this compound can exert significant modulatory effects on biochemical pathways, primarily through the inhibition of specific enzymes. As seen with 4-amino-4,5-dihydro-2-thiophenecarboxylic acid (ADTA), its targeted inactivation of aminotransferases directly disrupts amino acid metabolism. nih.gov
Aminotransferases are crucial enzymes that catalyze the transfer of an amino group from an amino acid to a keto-acid, a fundamental step in the synthesis and degradation of amino acids. By forming an irreversible adduct with the enzyme's PLP cofactor, ADTA effectively removes the enzyme from the metabolic pool. nih.gov This inhibition can lead to a downstream cascade of effects, altering the concentrations of various amino acids and their derivatives, thereby modulating the entire biochemical pathway. The mechanism of inactivation is believed to involve a transamination step followed by aromatization, which forms a stable, aromatic thiophene ring adduct. nih.gov
Role as Building Blocks in Biologically Active Molecules
The thiophene carboxylic acid scaffold, including the 4,5-dihydro derivative, is a valuable building block in medicinal chemistry for the synthesis of more complex, biologically active molecules. mdpi.comnih.gov Its structural and electronic properties make it a versatile starting material for creating compounds with a wide range of therapeutic applications, including anti-inflammatory and antimicrobial agents. ontosight.aiwikipedia.orgacs.org
The thiophene ring is a structural alert in drug design, as its metabolism can sometimes lead to reactive intermediates, but it is also a key component in many successful drugs. acs.org For example, the related compound thiophene-2-carboxylic acid is a precursor in the synthesis of Suprofen, a nonsteroidal anti-inflammatory drug. wikipedia.orgacs.org The scaffold is also present in other drugs like the antiplatelet agent Clopidogrel. scbt.com The versatility of the thiophene core allows for various chemical modifications to optimize biological activity, solubility, and other pharmacokinetic properties. ontosight.ai
Examples of Biologically Active Molecules Derived from Thiophene Carboxylic Acid Scaffolds
| Molecule | Derived From/Contains Scaffold | Biological Activity/Application | Source |
|---|---|---|---|
| Suprofen | Thiophene-2-carboxylic acid | Nonsteroidal anti-inflammatory drug (NSAID) | wikipedia.orgacs.org |
| Clopidogrel | Thiophene derivative | Antiplatelet agent | scbt.com |
| Tiaprofenic acid | Thiophene derivative | Nonsteroidal anti-inflammatory drug (NSAID) | acs.org |
| [2-(benzylamino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate | Thiophene carboxylic acid derivative | Potential antimicrobial, antiviral, anti-inflammatory properties | ontosight.ai |
Applications in Materials Science and Catalysis
Polymer Chemistry and Advanced Materials
The bifunctional nature of 4,5-Dihydrothiophene-2-carboxylic acid, featuring a polymerizable thiophene (B33073) ring and a versatile carboxylic acid handle, makes it a promising candidate for the synthesis of functional and advanced materials.
Use as Monomers or Precursors for Polymer Synthesis
While direct polymerization of this compound is not extensively documented, its structure is analogous to other thiophene derivatives that are widely used in polymer science. For instance, 2,5-Thiophenedicarboxylic acid is a well-established monomer for producing high-performance bio-based polyesters. mdpi.comnih.gov These polyesters, synthesized through melt polycondensation with various diols, exhibit excellent thermal and mechanical properties, making them suitable for applications like sustainable packaging. mdpi.com
Similarly, other thiophene-based carboxylic acids have been used to create polymers with specific functionalities. The carboxylic acid group can be leveraged to form strong intermolecular hydrogen bonds, which can enhance the thermal conductivity and molecular arrangement of the resulting polymer matrix. acs.org This suggests that this compound could serve as a valuable monomer or precursor for creating polymers where the carboxylic acid group can be used for cross-linking or further functionalization, thereby tailoring the material's properties for specific applications.
Development of Organic Semiconductors
Thiophene-based materials are cornerstones in the field of organic electronics due to their excellent charge-transport properties. beilstein-journals.org Organic semiconductors are valued for their mechanical flexibility, low cost, and processability. researchgate.netnih.gov Polythiophenes and oligothiophenes are prominent p-type semiconducting materials used in devices like organic field-effect transistors (OFETs) and organic solar cells. beilstein-journals.orgnih.gov
The incorporation of a carboxylic acid group onto an oligothiophene backbone has been shown to influence the self-assembly and molecular ordering of the material. beilstein-journals.org Carboxylic acid groups can form intermolecular hydrogen bonds, creating highly ordered two-dimensional crystalline structures that are beneficial for charge transport. beilstein-journals.org Although research has focused on fully conjugated oligothiophenes, the dihydrothiophene core of this compound presents an interesting structural variation. Its non-planar, partially saturated ring could be exploited to tune the electronic properties and solid-state packing of resulting materials, potentially leading to new organic semiconductors with tailored characteristics.
Catalytic Applications
The carboxylic acid functional group is a versatile handle in modern catalysis, enabling a wide range of chemical transformations. This makes this compound a molecule with significant potential in several catalytic domains.
Carboxylic Acids as Functional Handles in Metallaphotoredox Catalysis
Metallaphotoredox catalysis, which merges photoredox catalysis with transition metal catalysis, has emerged as a powerful tool for chemical synthesis. princeton.eduprinceton.eduacs.org Within this field, carboxylic acids are highly valued as readily available and stable precursors for generating radical intermediates. nih.gov This approach avoids the need for pre-activated starting materials, such as redox-active esters. princeton.eduprinceton.edu
Through metallaphotoredox protocols, the carboxylic acid group can be used to facilitate a variety of bond-forming reactions. princeton.eduprinceton.edu This method has been successfully applied to a broad range of transformations, demonstrating high functional group tolerance and applicability in late-stage functionalization of complex molecules. princeton.eduprinceton.edu Given these advancements, the carboxylic acid moiety of this compound could be employed as an adaptive functional group for numerous cross-coupling reactions.
Table 1: Transformations of Carboxylic Acids via Metallaphotoredox Catalysis
| Reaction Type | Description | Metal Catalyst (Typical) |
|---|---|---|
| Alkylation | Formation of new carbon-carbon bonds by adding an alkyl group. | Nickel, Copper |
| Arylation | Formation of a new carbon-carbon bond between an aryl group and another fragment. | Nickel, Copper |
| Amination | Introduction of an amine group into an organic molecule. | Nickel, Copper |
| Trifluoromethylation | Addition of a trifluoromethyl (CF3) group. | Copper |
| Borylation | Introduction of a boryl group. | Nickel, Copper |
| Halogenation | Introduction of a halogen atom (e.g., Br, Cl). | Nickel, Copper |
This table summarizes common transformations where the carboxylic acid group serves as a versatile functional handle. Data sourced from multiple studies. princeton.eduprinceton.edunih.gov
Potential in Organocatalysis and Metal-Organic Frameworks (MOFs) Ligand Design
The structural features of this compound also suggest its potential utility in organocatalysis and as a building block for Metal-Organic Frameworks (MOFs).
In organocatalysis , the carboxylic acid group can act as a hydrogen-bond donor, activating substrates toward nucleophilic attack. This non-covalent interaction is a fundamental principle in many organocatalytic reactions.
In the design of Metal-Organic Frameworks (MOFs) , carboxylic acids are among the most common and effective organic linkers used to connect metal ions or clusters. google.com Thiophene-based dicarboxylic acids have been successfully employed to construct robust, porous MOFs with diverse applications, including gas adsorption and luminescence sensing. acs.orgacs.orgrsc.orgmdpi.com For example, MOFs constructed from ligands like thiophene-2,5-dicarboxylic acid and 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid have demonstrated interesting structural topologies and functional properties. acs.orgrsc.org The ability of the carboxylate group to coordinate with metal centers is fundamental to the formation of these frameworks. google.com Therefore, this compound represents a viable candidate as a monodentate or potentially bridging ligand for the synthesis of novel MOFs with unique structural and functional characteristics.
Table 2: Examples of Thiophene-Based Carboxylate Ligands in MOF Synthesis
| Ligand | Metal Ion(s) | Resulting MOF Application/Feature |
|---|---|---|
| Benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid) | Zn(II), Cd(II) | Luminescence sensing of environmental contaminants. acs.org |
| 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | Eu(III), Tb(III), Gd(III), Dy(III), Er(III) | Gas adsorption, sensing of nitrobenzene, and magnetic properties. acs.org |
| Thiophene-2,5-dicarboxylic acid | Sr(II) | Dielectric bistability. rsc.org |
| Thiophene-2,5-dicarboxylic acid | Ni(II) | Potential as a fluorescent probe. google.com |
| Thieno[3,2-b]thiophene-2,5-dicarboxylic acid | Y(III), La(III), Tb(III), Lu(III) | Luminescent properties. mdpi.com |
This table highlights the versatility of thiophene-based carboxylic acids as ligands in constructing functional MOFs.
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of 4,5-dihydrothiophene-2-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon backbone, High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and molecular weight with high accuracy, and Vibrational Spectroscopy (FTIR, FT-Raman) identifies the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise insights into its atomic arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in different chemical environments. The acidic proton of the carboxylic acid group typically appears as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm, though its chemical shift can be influenced by solvent and concentration. modgraph.co.uk The protons on the dihydrothiophene ring would present signals in the aliphatic region. Specifically, the protons at the C4 and C5 positions, being adjacent to the sulfur atom and a double bond, would likely appear as multiplets. The vinylic proton at the C3 position would be expected to resonate further downfield compared to the aliphatic protons. For a related compound, 4,6-dihydro-thieno[3,4-b]thiophene-2-carboxylic acid, the ring protons appear in specific regions when dissolved in DMSO-d6, which can serve as a reference for predicting the spectrum of this compound.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a map of the carbon skeleton. The carboxyl carbon of this compound is anticipated to have a characteristic chemical shift in the range of 165 to 185 ppm. modgraph.co.uk The sp² hybridized carbons of the double bond (C2 and C3) would resonate in the olefinic region, typically between 100 and 150 ppm. The sp³ hybridized carbons of the dihydrothiophene ring (C4 and C5) would appear in the upfield aliphatic region. As with ¹H NMR, data from similar structures, such as 4,6-dihydro-thieno[3,4-b]thiophene-2-carboxylic acid, can provide valuable comparative data for signal assignment.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| COOH | 10.0 - 13.0 (broad singlet) | 165 - 185 |
| C2-H | (Vinylic region) | (Olefinic region, ~115-140) |
| C3-H | (Vinylic region) | (Olefinic region, ~125-150) |
| C4-H₂ | (Aliphatic region) | (Aliphatic region) |
| C5-H₂ | (Aliphatic region) | (Aliphatic region) |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight and elemental formula of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the compound's chemical formula, C₅H₆O₂S. The expected monoisotopic mass of this compound is approximately 130.0088 atomic mass units. HRMS can also provide information about the fragmentation patterns of the molecule, which can further aid in its structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the carboxyl group (COOH). libretexts.org
Interactive Data Table: Predicted HRMS Adducts for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 131.0161 |
| [M+Na]⁺ | 152.9980 |
| [M-H]⁻ | 129.0015 |
| [M+K]⁺ | 168.9720 |
Data based on predicted values for C₅H₆O₂S.
Vibrational Spectroscopy (FTIR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within the this compound molecule by observing their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. modgraph.co.uk A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretching vibration should appear between 1710 and 1760 cm⁻¹. modgraph.co.uk The presence of the C=C double bond in the dihydrothiophene ring would likely give rise to a stretching vibration band around 1600-1680 cm⁻¹. The C-S stretching vibration typically appears in the fingerprint region.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. The C=C double bond and the C-S single bonds of the dihydrothiophene ring are expected to show characteristic signals in the Raman spectrum. For thiophene (B33073) and its derivatives, ring stretching vibrations are typically observed in the 1300-1550 cm⁻¹ region. iosrjournals.org The C-S stretching modes for thiophenes are generally found between 600 and 900 cm⁻¹. iosrjournals.org
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group/Bond | FTIR Frequency (cm⁻¹, expected) | FT-Raman Frequency (cm⁻¹, expected) | Vibrational Mode |
| O-H (Carboxylic acid) | 2500 - 3300 (broad) | - | Stretching |
| C=O (Carboxylic acid) | 1710 - 1760 (strong) | (Weak) | Stretching |
| C=C | ~1600 - 1680 | (Strong) | Stretching |
| C-S | (Fingerprint region) | ~600 - 900 | Stretching |
| C-H (sp²) | ~3000 - 3100 | ~3000 - 3100 | Stretching |
| C-H (sp³) | ~2850 - 3000 | ~2850 - 3000 | Stretching |
Chromatographic Purification and Analysis
Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures and for assessing its purity.
Silica Gel Column Chromatography
Silica gel column chromatography is a standard method for the preparative purification of this compound. uvic.ca Silica gel, a polar stationary phase, is used to separate compounds based on their polarity. Due to the polar carboxylic acid group, this compound will have a strong interaction with the silica gel. Therefore, a relatively polar eluent system is required to move the compound through the column at a reasonable rate.
A common approach for the chromatography of carboxylic acids on silica gel is to use a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). commonorganicchemistry.com To prevent tailing of the acidic compound, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the eluent system. reddit.com The optimal solvent system is typically determined by preliminary analysis using thin-layer chromatography.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a rapid and convenient analytical technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. wisc.edu For this compound, a silica gel plate is used as the stationary phase.
The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. Due to its polarity, this compound is expected to have a relatively low Rf value in non-polar or moderately polar solvent systems. The choice of eluent is critical for achieving good separation. A mixture of solvents, such as hexane and ethyl acetate or dichloromethane and methanol (B129727), is commonly employed. rsc.org The addition of a small amount of acid to the eluent can improve the spot shape and reproducibility of the Rf value for carboxylic acids. youtube.com Visualization of the spot on the TLC plate can be achieved under UV light (if the compound is UV active) or by using a staining agent. rsc.org
Interactive Data Table: General TLC Parameters for Carboxylic Acids
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase (Eluent) | Mixtures of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) often with a small percentage of acetic or formic acid. |
| Visualization | UV light (254 nm), staining reagents (e.g., potassium permanganate, ceric ammonium molybdate). |
| Expected Rf Value | Generally low to moderate, depending on the polarity of the eluent. |
Subcritical and Supercritical Fluid Chromatography (SFC) for Carboxylic Acids
Subcritical and Supercritical Fluid Chromatography (SFC) is a powerful separation technique that utilizes fluids above their critical temperature and pressure as the mobile phase. wikipedia.orgteledynelabs.com This methodology bridges the gap between gas and liquid chromatography, offering unique advantages, particularly for the analysis of polar compounds like carboxylic acids. southampton.ac.uk The most commonly used mobile phase is supercritical carbon dioxide (CO2), often modified with a small percentage of a polar organic solvent, such as methanol, to enhance its solvating power for polar analytes. wikipedia.orgteledynelabs.com
The properties of supercritical fluids, being intermediate between those of a gas and a liquid, provide high diffusivity and low viscosity. This results in faster analysis times and higher separation efficiency compared to traditional high-performance liquid chromatography (HPLC). wikipedia.orgsouthampton.ac.uk For carboxylic acids, which can exhibit poor peak shapes in other forms of chromatography, SFC offers a viable alternative. The addition of modifiers to the CO2 mobile phase is crucial for eluting polar compounds like organic acids. southampton.ac.uk
The choice of stationary phase is critical in SFC for achieving desired selectivity and resolution. A variety of achiral stationary phases, originally developed for normal-phase HPLC, are employed in SFC, including unmodified silica, diol, amino, and cyano phases. southampton.ac.ukchromatographyonline.com Specific stationary phases have also been developed to better accommodate the unique characteristics of SFC. The interaction between the acidic functional group of the carboxylic acid, the stationary phase, and the modified mobile phase governs the separation process. While broad applicability has been demonstrated for 75% of a diverse library of pharmaceutical compounds, the analysis of carboxylic acids can sometimes result in broad, inefficient peaks, highlighting the need for careful method development. southampton.ac.ukchromatographyonline.com
Table 1: Common Achiral Stationary Phases Used in SFC for Polar Analytes
| Stationary Phase | Common Use and Characteristics |
| Unmodified Silica | A standard polar stationary phase used in normal-phase chromatography. |
| Diol | Offers different selectivity compared to silica, useful for polar compounds. |
| Amino | Can act as a weak anion exchanger, useful for acidic compounds. |
| Cyano | A moderately polar phase providing alternative selectivity. |
| 2-Ethylpyridine (2-EP) | Specifically developed for SFC, showing good performance for a range of compounds. southampton.ac.uk |
X-ray Crystallography for Molecular Conformation and Adduct Structures
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. nih.gov For thiophene derivatives, X-ray diffraction studies have been instrumental in confirming molecular structures, determining stereochemistry, and analyzing non-covalent interactions. nih.govresearchgate.net
Unequivocally determine the stereochemistry of imine double bonds. researchgate.net
Characterize the intramolecular and intermolecular hydrogen bonding networks, which are crucial for the formation of supramolecular structures like dimers or chains. researchgate.net
Analyze the planarity of the thiophene ring and the orientation of its substituents. mdpi.com
Investigate disorder phenomena, such as the 180° flipping of the thienyl ring within the crystal lattice. researchgate.net
Table 2: Illustrative Crystallographic Data for a Thiophene Derivative (Compound 8j)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 38.971(6) |
| b (Å) | 4.8314(6) |
| c (Å) | 18.843(2) |
| β (º) | 109.964(4) |
| **Volume (ų) ** | 3334.6(8) |
| Z | 8 |
| Data sourced from a study on 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives, illustrating typical data obtained from X-ray diffraction studies. researchgate.net |
Concluding Remarks and Future Research Perspectives
Current Gaps and Unexplored Avenues in 4,5-Dihydrothiophene-2-carboxylic Acid Research
Despite the foundational knowledge of its synthesis and basic properties, significant gaps remain in the comprehensive understanding of this compound. A primary unexplored avenue is the systematic investigation of its biological activities. While the broader class of thiophene (B33073) derivatives has been extensively studied for pharmacological applications, the specific potential of this dihydro-analogue remains largely uncharacterized. encyclopedia.pubmdpi.com There is a notable lack of published research on its efficacy as an antimicrobial, anti-inflammatory, or anticancer agent.
Furthermore, the full scope of its chemical reactivity has yet to be charted. Detailed mechanistic studies of its reactions, particularly those involving the interplay between the carboxylic acid functionality and the dihydrothiophene ring, are needed. The exploration of its utility as a building block in the synthesis of more complex heterocyclic systems is another area ripe for investigation. For instance, its application in multicomponent reactions to generate diverse molecular scaffolds is an emerging field in organic synthesis that could be applied to this compound. acs.orgrsc.org
The materials science applications of this compound are also completely unexplored. While thiophene-based polymers are renowned for their electronic properties, the potential of incorporating this partially saturated analogue into novel polymeric structures has not been investigated. mdpi.com Such materials could exhibit unique optical or conductive properties worthy of examination.
Potential for Interdisciplinary Research and Novel Applications
The unique structural features of this compound present numerous opportunities for interdisciplinary research. In the realm of medicinal chemistry, its potential as a scaffold for the design of novel therapeutic agents is significant. Collaboration between synthetic organic chemists and biologists could lead to the discovery of new drugs with unique modes of action. The structural similarity to other biologically active dihydrothiazole derivatives suggests its potential as an inhibitor of metallo-β-lactamases, which are implicated in antibiotic resistance. researchgate.net
In the field of materials science, collaborations with polymer chemists and physicists could unlock novel applications. The synthesis of functionalized polymers derived from this monomer could lead to the development of new biodegradable and electroactive materials. mdpi.com The presence of both a sulfur-containing heterocycle and a carboxylic acid group makes it an interesting candidate for the development of sensors or as a component in metal-organic frameworks.
Finally, the study of its metabolic pathways in biological systems, an area that intersects chemistry and toxicology, could provide valuable insights. Understanding how this compound is metabolized could inform the design of safer and more effective drugs. The metabolism of related thiophene compounds is known to produce reactive intermediates, and a similar investigation for this compound would be a prudent area of future research. acs.orgnih.gov
Q & A
Basic: What are the recommended synthetic protocols for 4,5-Dihydrothiophene-2-carboxylic acid and its derivatives?
Answer:
The synthesis typically involves functionalizing the thiophene core. For example, diaryl derivatives can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts to introduce aryl groups at the 4,5-positions . Subsequent hydrolysis of ester intermediates (e.g., ethyl 4,5-dichlorothiophene-2-carboxylate) using NaOH or LiOH yields the carboxylic acid . Key steps include:
- Protection/Deprotection: Use ethyl esters to stabilize intermediates during halogenation or coupling.
- Catalytic Coupling: Optimize Pd(PPh₃)₄ or PdCl₂(dppf) catalyst loading (1–5 mol%) in THF or DMF at 80–100°C for aryl group introduction .
- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures purity (>95%) .
Basic: How should researchers manage stability and storage conditions for this compound?
Answer:
this compound is stable under normal laboratory conditions but degrades in the presence of strong oxidizers, acids, or bases . Recommendations:
- Storage: Keep in airtight containers at room temperature, protected from light and moisture .
- Incompatibilities: Avoid contact with oxidizing agents (e.g., HNO₃) and reactive metals (e.g., Na) to prevent hazardous decomposition into CO, CO₂, and sulfur oxides .
- Handling: Use inert atmospheres (N₂/Ar) for reactions involving reactive reagents .
Advanced: What strategies enhance the bioactivity of 4,5-diarylthiophene-2-carboxylic acid derivatives?
Answer:
Structure-activity relationship (SAR) studies guide modifications:
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4,5-positions to improve binding to inflammatory targets like COX-2 .
- Hybridization: Attach allyloxy or hydroxypropoxy side chains to enhance solubility and membrane permeability .
- Validation: Use in vitro anti-inflammatory assays (e.g., COX-2 inhibition) and molecular docking to predict binding affinities .
Advanced: How can computational methods optimize reaction pathways or predict reactivity?
Answer:
- Density Functional Theory (DFT): Calculate transition-state energies to identify favorable reaction pathways (e.g., electrophilic substitution at the thiophene ring) .
- Molecular Docking: Screen derivatives against protein targets (e.g., COX-2) using AutoDock Vina to prioritize synthesis .
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .
Basic: What analytical techniques confirm purity and structural integrity?
Answer:
- Purity: HPLC (C18 column, acetonitrile/water gradient) or LC-MS to detect impurities (<2%) .
- Structural Confirmation:
Advanced: How to resolve contradictions in reported synthetic yields or reaction conditions?
Answer:
- Parameter Optimization: Systematically vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (THF vs. DMF), and temperatures to reproduce literature results .
- Byproduct Analysis: Use GC-MS or TLC to identify side products (e.g., di-aryl vs. mono-aryl derivatives) .
- Collaborative Validation: Cross-check protocols with independent labs to confirm reproducibility .
Safety: What PPE and waste disposal practices are critical for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions releasing toxic gases (e.g., SOₓ) .
- Waste Management: Collect solid/liquid waste in labeled containers for incineration or neutralization by licensed facilities. Avoid aqueous disposal due to environmental toxicity .
Advanced: How to design environmentally sustainable synthesis routes?
Answer:
- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) or ethanol .
- Catalyst Recycling: Recover Pd catalysts via filtration or magnetic nanoparticles to reduce heavy metal waste .
- Atom Economy: Optimize stoichiometry to minimize byproducts (e.g., single-step coupling vs. multi-step routes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
